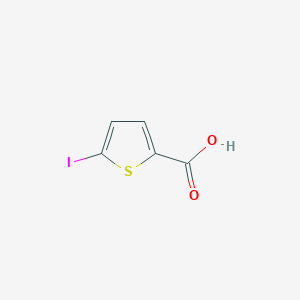













|
REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18]([OH:20])=[O:19].[I:21]C(F)(F)F>O1CCCC1.CCCCCC>[I:21][C:17]1[S:13][C:14]([C:18]([OH:20])=[O:19])=[CH:15][CH:16]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
17.2 g
|
|
Type
|
reactant
|
|
Smiles
|
IC(F)(F)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
70;286 (1948), and was prepared
|
|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
CUSTOM
|
|
Details
|
the cool ng bath was removed
|
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
(22° C.)
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled again below -60° C
|
|
Type
|
ADDITION
|
|
Details
|
was slowly added
|
|
Type
|
CUSTOM
|
|
Details
|
condensed
|
|
Type
|
CUSTOM
|
|
Details
|
into the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
After 5 minutes the cooling bath was removed
|
|
Duration
|
5 min
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with 50 ml of water
|
|
Type
|
WASH
|
|
Details
|
The basic aqueous solution was washed with 500 ml of diethyl ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The ether solution was extracted with 50 ml of 1N sodium hydroxide
|
|
Type
|
WASH
|
|
Details
|
washed with ether
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with 100 ml of diethyl ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Drying of the organic solution with anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration and concentration
|
|
Type
|
CUSTOM
|
|
Details
|
gave a crude solid product
|
|
Type
|
CUSTOM
|
|
Details
|
Partial purification
|
|
Type
|
CUSTOM
|
|
Details
|
was achieved by reprecipitation of the solid product from hot aqueous ethanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=CC=C(S1)C(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |